molecular formula C15H14N4O2S B2382239 ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate CAS No. 335223-43-3

ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate

Cat. No. B2382239
CAS RN: 335223-43-3
M. Wt: 314.36
InChI Key: FDDRBEFUTPIZDE-UHFFFAOYSA-N
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Description

“Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This structure is known to exhibit various biological properties and therapeutic potentials .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was synthesized by the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, and IR spectroscopy . The structure of these compounds was confirmed using these techniques, providing valuable information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate resulted in the formation of a new hybrid compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of our compound of interest. These compounds were synthesized as CDK2 inhibitors. Notably, most of these molecules demonstrated superior cytotoxic activities against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, they exhibited moderate activity against HepG-2 (hepatocellular carcinoma) cells. Compound 14 and 15 emerged as the most potent, with IC50 values of 45 nM and 6 nM against MCF-7 and HCT-116, respectively. Enzymatic inhibitory activity against CDK2/cyclin A2 was also observed .

Thiazole Derivatives for Allergies and Hypertension

Thiazoles, a class of compounds related to pyrazolo[3,4-d]pyrimidines, have diverse applications. They are investigated for treating allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, and pain. Additionally, thiazoles act as fibrinogen receptor antagonists with antithrombotic activity and inhibit bacterial DNA gyrase B .

Cell Line Sources

The mammary gland breast cancer cell line (MCF-7), human hepatocellular carcinoma cell line (HepG-2), and colon carcinoma cell line (HCT-116) are commonly used in cancer research. These cell lines provide valuable insights into drug efficacy, toxicity, and mechanisms of action .

Pyrazolo[3,4-b]pyridines: A Broad Class of Heterocyclic Compounds

Pyrazolo[3,4-b]pyridines represent a large group of heterocyclic compounds with two possible tautomeric forms: the 1H- and 2H-isomers. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including patents). These compounds find applications in various fields, making them an exciting area of research .

Dual Activity Against Cell Lines and CDK2

Compound 14 displayed potent dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells. Further investigations into this compound are warranted due to its promising properties .

Biological and Molecular Modeling Investigations

Researchers have employed molecular modeling techniques to understand the interactions between these compounds and CDK2. Such studies provide valuable insights into their binding modes and potential mechanisms of action .

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of novel analogs with enhanced biological activities and minimum toxicity . The detailed SAR analysis and prospects provide clues for the synthesis of these novel compounds .

properties

IUPAC Name

ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-2-21-13(20)9-22-15-12-8-18-19(14(12)16-10-17-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDRBEFUTPIZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate

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